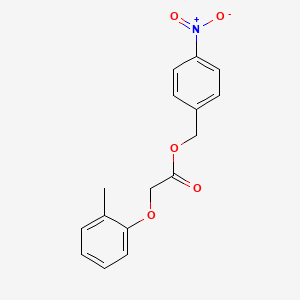
N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzoyl)-2-methyl-3-furohydrazide, also known as CFH, is a chemical compound that has been widely used in scientific research. It is a furohydrazide derivative that has shown promising results in various studies due to its unique properties.
作用機序
The mechanism of action of N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide is not fully understood. However, it is believed to exert its effects through multiple pathways. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to modulate the expression of various genes involved in cancer and Alzheimer's disease.
Biochemical and Physiological Effects
N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of COX-2, which is an enzyme that produces inflammatory mediators. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has also been shown to inhibit the activity of MMPs, which are enzymes that degrade extracellular matrix proteins.
実験室実験の利点と制限
One of the advantages of using N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide in lab experiments is its high potency. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been shown to exhibit anti-cancer activity at low concentrations. Another advantage is its broad spectrum of activity. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been reported to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor effects.
One limitation of using N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo. Another limitation is its potential toxicity. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been shown to exhibit cytotoxic effects at high concentrations.
将来の方向性
There are several future directions for research on N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide. One area of research is to further elucidate its mechanism of action. This will help to identify potential targets for drug development. Another area of research is to improve its solubility in water. This will make it easier to administer in vivo. Additionally, further studies are needed to determine its potential toxicity and side effects. Finally, there is a need for clinical trials to evaluate its efficacy and safety in humans.
合成法
The synthesis of N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide involves the reaction of 2-methyl-3-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate in the presence of a base to yield N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide. The overall reaction can be represented as:
科学的研究の応用
N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, which is the process of developing new blood vessels that supply nutrients to cancer cells.
N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been reported to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N'-(4-chlorobenzoyl)-2-methylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-11(6-7-19-8)13(18)16-15-12(17)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWDGYCKACVHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)
![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)

![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)

![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)

![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)
